2-Chloroethylurea
Overview
Description
2-Chloroethylurea is a compound with the molecular formula C3H7ClN2O . It is also known by other synonyms such as chloroethylurea and 1-(2-chloroethyl)urea . The molecular weight of 2-Chloroethylurea is 122.55 g/mol .
Molecular Structure Analysis
The InChI representation of 2-Chloroethylurea is InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)
. The Canonical SMILES representation is C(CCl)NC(=O)N
. These representations provide a detailed view of the molecular structure of 2-Chloroethylurea.
Physical And Chemical Properties Analysis
2-Chloroethylurea has a molecular weight of 122.55 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 122.0246905 g/mol . The Topological Polar Surface Area is 55.1 Ų . The Heavy Atom Count is 7 . The compound is predicted to have a boiling point of 213.0±32.0 °C and a density of 1.237±0.06 g/cm3 .
Scientific Research Applications
Antitumor and Anticancer Potential
2-Chloroethylureas (CEUs) have shown significant promise in cancer treatment. CEUs like N-aryl-N'-2-chloroethylureas developed with enhanced cytotoxicity act as antimitotic agents, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells. Some CEUs have been identified for their faster reaction with beta-tubulin, a potential target in antitumor therapy (Mounetou et al., 2003). Another study found that aryl chloroethylureas alkylate specific proteins like beta(II)-tubulin and thioredoxin-1, indicating their potential as anti-microtubules or redox-modulating agents in cancer treatment (Fortin et al., 2008).
Research in Carcinogenesis
Studies have also investigated the carcinogenic potential of nitroso derivatives of chloroethylureas. In a study on F-344 rats, nitroso-1-chloroethyl compounds displayed nephrotoxicity and carcinogenicity, leading to the development of hepatocellular and cholangiocellular neoplasms (Lijinsky et al., 2004).
Mitochondrial Impact in Cancer Cells
Research on chloroethylureas has revealed their impact on mitochondria in cancer cells. Certain CEUs and their derivatives induce cell growth inhibition, apoptosis, and microtubule disruption without directly alkylating beta-tubulin. These compounds affect mitochondrial potential and modulate reactive oxygen species levels, suggesting a potential therapeutic approach for targeting hypoxia-resistant cancer cells (Patenaude et al., 2007).
Safety And Hazards
The safety data sheet for 2-Chloroethylurea indicates that it is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Future Directions
While specific future directions for 2-Chloroethylurea are not mentioned in the search results, it’s worth noting that urea-based derivatives are increasingly being used in medicinal chemistry and drug design . This suggests that 2-Chloroethylurea and similar compounds may have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
2-chloroethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITBMHVXCILUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286777 | |
Record name | 2-Chloroethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethylurea | |
CAS RN |
6296-42-0 | |
Record name | N-(2-Chloroethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6296-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 47538 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6296-42-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6296-42-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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